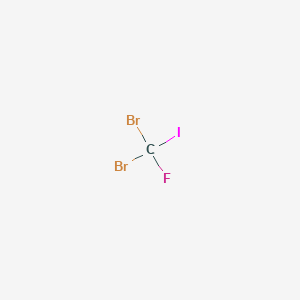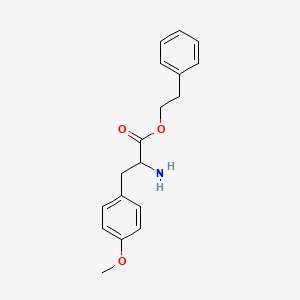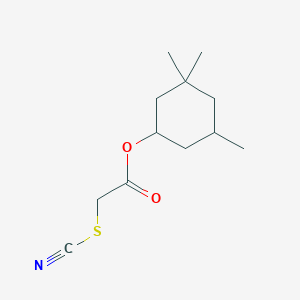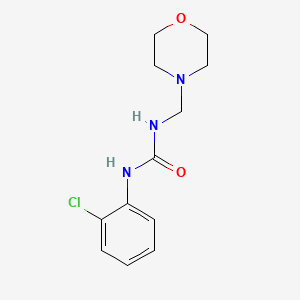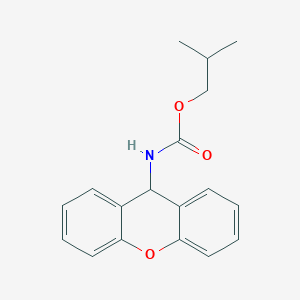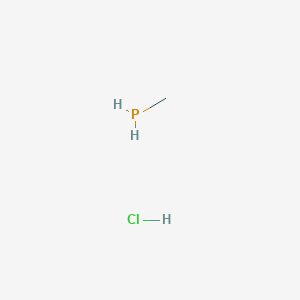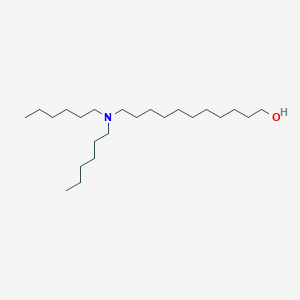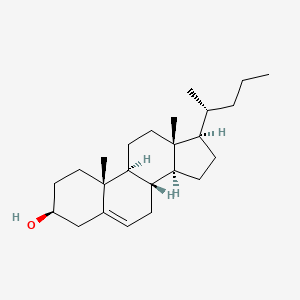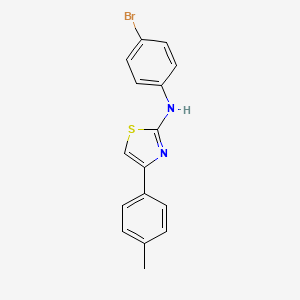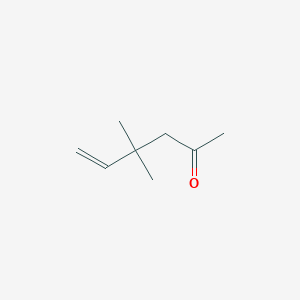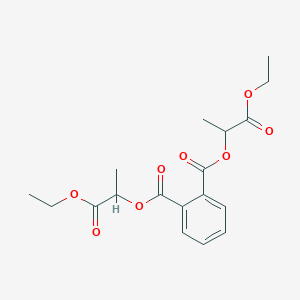
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,2-dicarboxylic acid, where two ethoxy-1-oxopropan-2-yl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with ethoxy-1-oxopropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.
Scientific Research Applications
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: Similar ester structure but with different alkyl groups.
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Another ester derivative with longer alkyl chains.
Diisobutyl phthalate: A commonly used plasticizer with a similar core structure.
Uniqueness
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
5396-92-9 |
|---|---|
Molecular Formula |
C18H22O8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O8/c1-5-23-15(19)11(3)25-17(21)13-9-7-8-10-14(13)18(22)26-12(4)16(20)24-6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
UODQQLJHJHVROP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


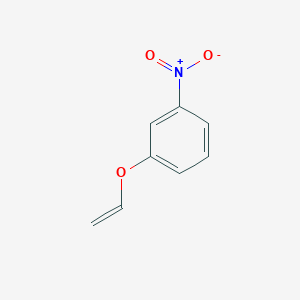
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

